![molecular formula C13H17NOS B5728720 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine](/img/structure/B5728720.png)
1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine, also known as MMCTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thiolactam derivative that has been synthesized using different methods, and its mechanism of action is not yet fully understood.
Wirkmechanismus
The mechanism of action of 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine is not yet fully understood. However, it has been suggested that 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine may act as a thiol-based antioxidant, as it contains a thiol group that can scavenge free radicals and protect cells from oxidative damage.
Biochemical and Physiological Effects
1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine has been shown to have antioxidant effects by scavenging free radicals and protecting cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine in lab experiments is its potential as an antitumor agent, as it has been shown to inhibit the growth of cancer cells in vitro. Another advantage is its potential as an antioxidant, as it can scavenge free radicals and protect cells from oxidative damage. However, one limitation of using 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine in lab experiments is its limited solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for research on 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine. One direction is to investigate its potential as an antitumor agent in vivo, as most of the studies to date have been conducted in vitro. Another direction is to investigate its mechanism of action in more detail, as this is not yet fully understood. Additionally, further research could be conducted to investigate the potential of 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine as an antioxidant and anti-inflammatory agent. Finally, research could be conducted to improve the solubility of 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine in water, which would make it easier to work with in lab experiments.
Synthesemethoden
1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine has been synthesized using several methods, including the reaction of 1-(4-methoxy-3-methylphenyl)pyrrolidine-2,5-dione with thiourea in the presence of a catalyst, and the reaction of 1-(4-methoxy-3-methylphenyl)pyrrolidine-2,5-dione with thioacetic acid. The yield of 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine varies depending on the method used, and purification is required to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine has been investigated for its potential applications in various fields of science, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine has been studied for its potential as an antitumor agent, as it has been shown to inhibit the growth of cancer cells in vitro. In organic synthesis, 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine has been used as a reagent in the synthesis of various compounds. In materials science, 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine has been studied for its potential as a corrosion inhibitor.
Eigenschaften
IUPAC Name |
(4-methoxy-3-methylphenyl)-pyrrolidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-10-9-11(5-6-12(10)15-2)13(16)14-7-3-4-8-14/h5-6,9H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDQMXBGLUHBMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=S)N2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxy-3-methylphenyl)(pyrrolidin-1-yl)methanethione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

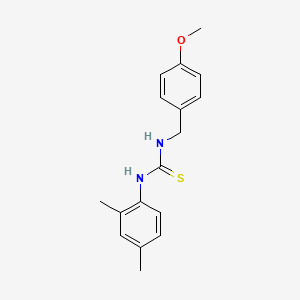
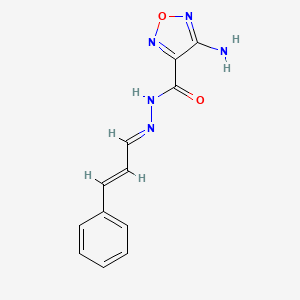
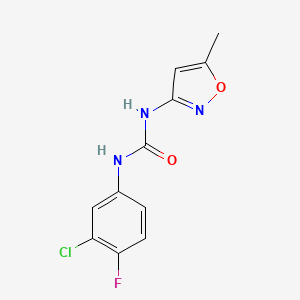
![1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-imidazole](/img/structure/B5728682.png)

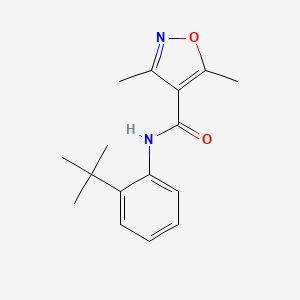
![methyl 2-{[3-(2-thienyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5728706.png)
![2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethanol](/img/structure/B5728722.png)
![5,7-dimethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5728724.png)
![1-{4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B5728734.png)
![N-phenyl-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5728742.png)
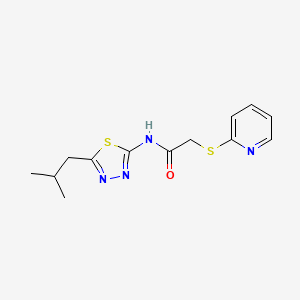
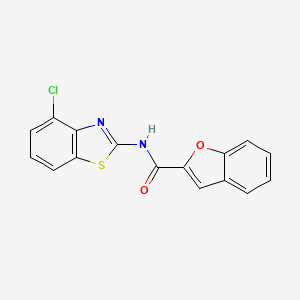
![N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5728753.png)